6-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Overview
Description
6-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester is a chemical compound belonging to the quinoline family. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The presence of a carboxylic acid ester group at the 6-position and a keto group at the 2-position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 6-quinolinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials such as aniline and ethyl acetoacetate. The initial step involves the formation of the quinoline ring system through a Friedländer synthesis, followed by oxidation and esterification steps to introduce the desired functional groups.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-position keto group, leading to the formation of quinoline-2,3-diones.
Reduction: Reduction of the keto group can yield 1,2-dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,3-diones.
Reduction: 1,2-Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It serves as a lead compound for the development of drugs targeting bacterial infections and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 6-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester is primarily attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. The quinoline core structure allows for effective binding to the enzyme active sites, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- Quinoline-6-carboxylic acid
Comparison: 6-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester is unique due to the presence of both a carboxylic acid ester group and a keto group on the quinoline ring This combination of functional groups enhances its reactivity and biological activity compared to other quinoline derivatives
Properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(13)12-9/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNYDEDEWIEXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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